2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Description
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide features a 1,2,4-triazole core substituted with a benzyl group at position 5 and a sulfanyl-linked acetamide moiety attached to a 3-fluorophenyl ring. This structure is characteristic of bioactive molecules targeting diverse pathways, including inflammation and insect olfactory receptors.
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-7-4-8-14(10-13)20-16(24)11-25-17-22-21-15(23(17)19)9-12-5-2-1-3-6-12/h1-8,10H,9,11,19H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGICWVQMUPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with 3-fluorophenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the triazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the fluorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes key findings from various research studies:
Case Studies
- Screening for Anticancer Activity : A study conducted by Walid Fayad et al. identified this compound through a drug library screening on multicellular spheroids, demonstrating significant cytotoxicity against various cancer cell lines, particularly leukemia and breast cancer cells .
- Mechanism-Based Approaches : Research has indicated that the compound may exert its anticancer effects through specific mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer cell survival .
Antimicrobial Activity
In addition to its anticancer properties, 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide has shown potential as an antimicrobial agent.
Key Findings
- Antibacterial Activity : Studies have demonstrated that derivatives of triazole compounds exhibit broad-spectrum antibacterial activity against various strains, including resistant bacteria .
- Antifungal Properties : The compound's structural characteristics suggest potential efficacy against fungal pathogens, making it a candidate for further investigation in antifungal therapies .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and promoting cell death .
Comparison with Similar Compounds
Anti-Exudative and Anti-Inflammatory Activity
Several 1,2,4-triazole acetamides have demonstrated anti-exudative activity, a key metric in anti-inflammatory drug development. For example:
- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) showed 15 out of 21 derivatives exhibiting anti-exudative effects, with 8 surpassing or matching diclofenac sodium (8 mg/kg) in efficacy .
- Target Compound : The 3-fluorophenyl group in the target compound may enhance activity compared to furan-2-yl derivatives due to fluorine’s electronegativity and improved pharmacokinetic properties.
Table 1: Anti-Exudative Activity Comparison
Orco Agonist Activity
1,2,4-Triazole acetamides are also explored as odorant receptor co-receptor (Orco) agonists for insect control:
Table 2: Structural Features of Orco Agonists
| Compound | R1 | R2 | Key Activity |
|---|---|---|---|
| VUAA-1 | 4-Ethylphenyl | Pyridin-3-yl | Orco agonist |
| OLC-12 | 4-Isopropylphenyl | Pyridin-4-yl | Orco agonist |
| Target | Benzyl | 3-Fluorophenyl | Unknown |
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The 3-fluorophenyl group in the target compound may enhance receptor binding compared to 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (), where thiophene increases lipophilicity but reduces polarity .
- Bulkier Substituents : Compounds like N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () show activity as HIV-1 RT inhibitors, suggesting that bulky groups (e.g., cyclohexyl) may shift therapeutic targets .
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molar Mass : 263.32 g/mol
- CAS Number : 337487-57-7
The structural characteristics of this compound suggest potential interactions with various biological targets due to the presence of both triazole and sulfanyl groups.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of triazoles can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptosis-related proteins like Bcl-2 and caspases .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | IC50 (µg/mL) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 1.61 | Jurkat | Bcl-2 inhibition |
| Compound 2 | 1.98 | A-431 | Apoptosis induction |
| Compound 3 | <1.0 | HT29 | Cell cycle arrest |
Antimicrobial Activity
Triazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various triazole derivatives, including our compound of interest. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, as evidenced by its ability to inhibit pro-inflammatory cytokines in vitro. This activity is crucial for developing therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring and the phenyl group can significantly enhance potency and selectivity against specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Substitution on phenyl ring | Enhanced antimicrobial efficacy |
Research Findings
Recent literature emphasizes the importance of exploring new synthetic routes to enhance the biological activity of triazole derivatives. For instance, novel synthetic pathways have been developed to produce more potent analogs with improved solubility and bioavailability .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted triazole precursors. Key steps include:
- Cyclocondensation : Formation of the triazole core using hydrazine derivatives and carbonyl compounds under reflux in ethanol or DMF .
- Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
- Acetamide coupling : Use of coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to attach the N-(3-fluorophenyl)acetamide moiety .
Q. Critical Parameters :
- Temperature : 60–80°C for cyclocondensation .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization techniques include:
- Spectroscopy :
- NMR (¹H, ¹³C, 19F) to confirm regiochemistry and substituent positions .
- IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
Q. Example Physicochemical Data :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~416.45 g/mol | Calculated |
| Solubility | DMSO-soluble, sparingly in water | |
| LogP (Partition Coefficient) | ~3.2 (predicted) | Computational |
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening :
- Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory Activity :
- Inhibition of COX-2 or LOX enzymes via ELISA .
- Nitric oxide (NO) suppression in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Key Controls : Include reference drugs (e.g., diclofenac for anti-inflammatory studies) and vehicle-treated cells .
Advanced Research Questions
Q. How can structural modifications enhance the anti-exudative activity of this compound?
Methodological Answer:
- SAR-Guided Design :
- Triazole Core : Substituents at positions 4 (amino group) and 5 (benzyl) are critical. Electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring improve membrane permeability .
- Acetamide Tail : Fluorine at the 3-position of the phenyl group enhances target selectivity (e.g., COX-2 inhibition) .
- Derivative Synthesis : Introduce heterocycles (e.g., pyridine, furan) at the benzyl position to modulate solubility and binding affinity .
Q. Experimental Validation :
- In Vivo Models : Formalin-induced rat paw edema to quantify anti-exudative effects .
- Computational Docking : AutoDock Vina to predict interactions with COX-2 (PDB ID: 5KIR) .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .
- Metabolic Stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Case Study : Discrepancies in antifungal activity may arise from strain-specific resistance mechanisms. Cross-testing against Candida auris and Aspergillus fumigatus is recommended .
Q. What computational methods are effective for predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : GROMACS to study binding stability with targets (e.g., 20 ns simulations) .
- QSAR Modeling : Build 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects with activity .
- ADMET Prediction : SwissADME or ADMETLab to optimize pharmacokinetic properties (e.g., BBB penetration, CYP inhibition) .
Q. Key Outputs :
- Binding free energy calculations (ΔG) for target prioritization.
- Pharmacophore maps highlighting essential functional groups .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 37°C for 24h .
- Oxidative Stress : Treat with 3% H₂O₂ and monitor degradation via HPLC .
- Light/Heat Stability : Expose to UV light (254 nm) and 40°C for 72h .
- Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify parent compound using LC-MS .
Q. Analytical Tools :
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA) .
- Degradation Products : Identify via tandem MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
